molecular formula C18H22FN3O4S2 B2599180 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide CAS No. 897622-25-2

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Cat. No.: B2599180
CAS No.: 897622-25-2
M. Wt: 427.51
InChI Key: CYZHFNRHXKDLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a synthetic compound featuring a benzenesulfonamide core linked to a phenylpiperazine moiety via a sulfonyl-ethyl chain. This specific molecular architecture, incorporating two distinct sulfonamide groups and a fluorine atom, is of significant interest for early-stage pharmacological research. The presence of the sulfonamide functional group is a key feature, as this class of compounds is well-documented as carbonic anhydrase inhibitors, which can influence dopaminergic and serotonergic neurotransmission . Furthermore, the piperazine ring is a privileged scaffold in medicinal chemistry, extensively utilized in the development of antiviral, antibacterial, and central nervous system (CNS)-active agents due to its favorable physicochemical properties and binding capacity to multiple biological targets . Based on its structural analogs, this compound is a high-value tool for researchers exploring novel therapeutic pathways. Potential research applications include, but are not limited to, the investigation of its effects on behavioral sensitization related to substance use disorders , the evaluation of its analgesic and antiallodynic properties in models of neuropathic pain , and its utility as a chemical precursor or intermediate in the synthesis of more complex molecules for screening campaigns . Its structure suggests potential activity against neurological targets, and it may serve as a key intermediate for developing enzyme inhibitors, such as LpxH for gram-negative antibiotics . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S2/c19-16-6-8-18(9-7-16)28(25,26)20-10-15-27(23,24)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZHFNRHXKDLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-(4-phenylpiperazin-1-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can facilitate reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Serotonin Receptor Antagonism

One of the primary applications of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is its role as a selective antagonist for the 5-HT7 serotonin receptor. Research indicates that targeting this receptor may have significant implications for treating mood disorders, including depression and anxiety. The 5-HT7 receptor is involved in various neurological processes, and compounds that modulate its activity could lead to new therapeutic strategies for mental health conditions.

Antidepressant and Anxiolytic Effects

Studies have suggested that antagonists of the 5-HT7 receptor may exhibit antidepressant and anxiolytic effects. The potential for this compound to influence mood regulation positions it as a candidate for further investigation in clinical settings aimed at developing new treatments for mood disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective binding affinity for serotonin receptors. For instance, research involving binding assays has shown that this compound effectively inhibits receptor activity, which correlates with potential therapeutic effects in mood regulation.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the sulfonyl group can form strong interactions with enzyme active sites, inhibiting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

4-Fluoro-N-[(1-{2-[(2,2,2-Trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide (Compound 8, )

  • Structure: Features a trifluoroethoxy-phenoxyethyl substituent on a piperidine ring instead of the phenylpiperazine group.
  • Molecular Weight : 490.51 g/mol, higher than the target compound due to the trifluoroethoxy group.
  • Synthesis : Prepared via reaction of an amine intermediate with 4-fluorobenzenesulfonyl chloride (87% yield), indicating efficient sulfonylation .

4-Fluoro-N-{1-[2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide (Compound 6, )

  • Structure : Incorporates a dihydrobenzofuran-ether substituent.
  • Molecular Weight : 462.58 g/mol, lower than the target compound due to the less bulky dihydrobenzofuran group.
  • Synthesis : Achieved 89% yield using similar sulfonylation chemistry, highlighting reproducibility across analogues .

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()

  • Structure : Combines a furyl group and benzodioxine sulfonamide with a 4-fluorophenylpiperazine.

Pharmacological and Physicochemical Comparisons

Receptor Targeting

  • The target compound’s phenylpiperazine group is a hallmark of ligands for adrenergic (e.g., α1A) and serotonin receptors (e.g., 5-HT7). Analogues like Compound 8 () and Compound 14 () show affinity for α1A/α1D and dual α2A/5-HT7 receptors, respectively, suggesting the target compound may share similar polypharmacology .

Fluorine Impact

  • Fluorination at the 4-position of the benzenesulfonamide is conserved across analogues (e.g., ), enhancing metabolic stability and hydrophobic interactions. For example, Compound 14 () has a monoisotopic mass of 462.2 g/mol, with fluorine contributing to its pharmacokinetic profile .

Crystallographic and Stability Data

  • Analogues like N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide () exhibit specific dihedral angles (e.g., 31.7°–50.9°) and hydrogen-bonded layer structures, which influence solubility and crystal packing. The target compound likely adopts similar intermolecular interactions due to shared sulfonamide and fluorophenyl motifs .

Common Strategies

  • Sulfonylation : Most analogues (e.g., ) are synthesized by reacting primary or secondary amines with 4-fluorobenzenesulfonyl chloride in the presence of bases like K2CO3 or TEA. Yields typically exceed 85%, underscoring the reliability of this approach .
  • Piperazine/Piperidine Functionalization: The sulfonylethyl spacer in the target compound is introduced via nucleophilic substitution or Mitsunobu reactions, as seen in and .

Biological Activity

4-Fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective antagonist for serotonin receptors. This compound, characterized by its unique molecular structure, including a fluorine atom and a piperazine moiety, may exhibit significant pharmacological properties that could be leveraged for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₂F₁N₃O₃S₂
  • Molecular Weight : Approximately 363.5 g/mol
  • CAS Number : Not specified in the sources but related compounds have been cataloged.

The presence of the sulfonamide functional group and the piperazine structure contributes to its biological activity, influencing interactions with various receptors and enzymes.

This compound primarily acts as an antagonist of the 5-HT7 serotonin receptor , which is implicated in mood regulation and anxiety. This receptor's modulation suggests potential applications in treating mood disorders and anxiety-related conditions. Additionally, the compound may interact with other targets, including acetylcholinesterase (AChE), enhancing cholinergic neurotransmission, which could further contribute to its therapeutic effects.

Serotonin Receptor Antagonism

Research indicates that compounds targeting the 5-HT7 receptor may exhibit antidepressant and anxiolytic effects. The ability of this compound to selectively inhibit this receptor positions it as a candidate for further investigation in mood disorder treatments.

Acetylcholinesterase Inhibition

The compound also demonstrates potential as an AChE inhibitor, which can enhance cholinergic signaling. This activity is crucial in various neurological pathways and could be beneficial in treating conditions like Alzheimer's disease .

Study on Behavioral Sensitization

A study investigating the effects of related sulfonamides on nicotine-induced behavioral sensitization in mice showed that these compounds could attenuate locomotor activity associated with nicotine exposure. Although not directly studying this compound, it highlights the potential of sulfonamide derivatives in modulating dopaminergic pathways and neuroplasticity .

Structure–Activity Relationship Studies

The exploration of structure–activity relationships (SAR) among similar compounds has revealed that variations in substituents can significantly impact biological activity. For instance, modifications to the piperazine or sulfonamide moieties can alter receptor binding affinities and pharmacokinetic profiles, making it essential to optimize these parameters for enhanced therapeutic efficacy .

Comparison with Related Compounds

Compound NameCAS NumberKey Features
4-Fluoro-N-(2-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamideNot availableSubstituted with a methoxy group affecting lipophilicity
N-cyclohexyl-4-fluoro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamideNot availableIncorporates a cyclohexyl group altering steric properties

These comparisons illustrate how structural modifications can influence the pharmacological profile of sulfonamide derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with benzenesulfonyl chloride derivatives and introduce fluorine via electrophilic substitution under controlled pH (4–6) to avoid over-fluorination .
  • Step 2 : Couple the fluorinated benzene ring to a piperazine-sulfonyl ethyl backbone using nucleophilic substitution (e.g., SN2) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio for sulfonylation) and employ microwave-assisted synthesis to reduce side products (e.g., disulfonylation) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide (-SO2_2-NH-) linkage and fluorine substitution patterns. Compare chemical shifts with analogous compounds (e.g., 4-chloro derivatives) .
  • FTIR : Identify sulfonyl (S=O, ~1350–1150 cm1^{-1}) and piperazine N-H stretches (~3300 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O\cdotsH-N interactions) to validate stereochemistry .

Q. What in vitro assays are used to evaluate its biological activity?

  • Assays :

  • Enzyme Inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) at varying concentrations (IC50_{50} determination) .
  • Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound?

  • Resolution Strategy :

  • Compare solubility profiles across solvents (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS) to detect aggregation .
  • Validate purity via HPLC-MS to rule out hygroscopic impurities affecting measurements .
  • Perform differential scanning calorimetry (DSC) to identify polymorphic forms that may alter solubility .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies?

  • Key Factors :

  • Dosing : Administer via intravenous (IV) and oral routes to assess bioavailability. Use LC-MS/MS for plasma concentration analysis .
  • Metabolite Profiling : Identify hepatic metabolites (e.g., glucuronidation of the sulfonamide group) using high-resolution mass spectrometry (HRMS) .
  • Tissue Distribution : Employ radiolabeled 14C^{14}C-tags to track compound accumulation in target organs .

Q. How can computational modeling predict target interactions and off-target effects?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT1A_{1A}) via the piperazine moiety .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-protein interactions under physiological conditions .
  • QSAR : Corrogate substituent effects (e.g., fluorine vs. chlorine) on IC50_{50} values using Gaussian-based descriptors .

Q. How to resolve structural ambiguities arising from conflicting crystallography and NMR data?

  • Validation Steps :

  • Re-examine crystal symmetry (e.g., space group P21/c2_1/c) and refine hydrogen atom positions using SHELXL .
  • Compare NMR-derived dihedral angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
  • Perform NOESY experiments to confirm spatial proximity of piperazine and fluorophenyl groups .

Q. What strategies enhance structure-activity relationship (SAR) analysis for therapeutic development?

  • SAR Optimization :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to enhance receptor binding affinity .
  • Bioisosteric Replacement : Replace sulfonamide with carboxamide to improve metabolic stability while retaining activity .
  • Biochemical Validation : Pair IC50_{50} data with SPR (surface plasmon resonance) to quantify binding kinetics (kon_{on}/koff_{off}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.